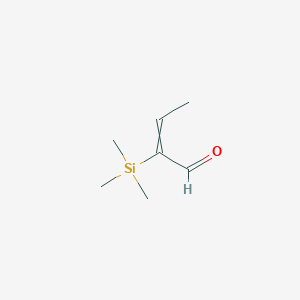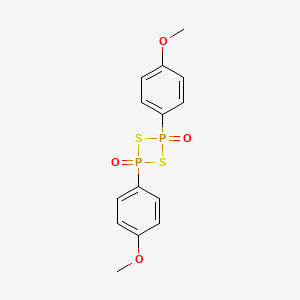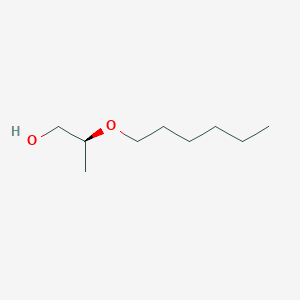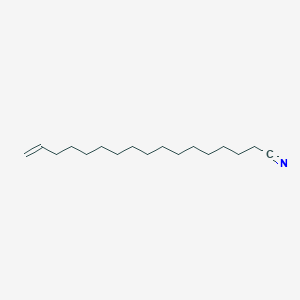
2,4,6-Tribromo-1,3,5-tris(trimethylsilyl)-1,3,5,2,4,6-triazatriborinane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Tribromo-1,3,5-tris(trimethylsilyl)-1,3,5,2,4,6-triazatriborinane is a complex organoboron compound characterized by the presence of bromine and trimethylsilyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tribromo-1,3,5-tris(trimethylsilyl)-1,3,5,2,4,6-triazatriborinane typically involves the bromination of precursor compounds. One efficient route starts with 1,3,5-trimethylbenzene, which undergoes bromination using bromine and aluminum bromide to form 1,3,5-tribromo-2,4,6-trimethylbenzene . This intermediate is then further reacted with trimethylsilyl reagents under controlled conditions to introduce the trimethylsilyl groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,6-Tribromo-1,3,5-tris(trimethylsilyl)-1,3,5,2,4,6-triazatriborinane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired outcome.
Common Reagents and Conditions
Substitution: Reagents such as organolithium or Grignard reagents can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate may be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions could yield various organosilicon compounds, while oxidation and reduction reactions would produce different oxidized or reduced derivatives.
Applications De Recherche Scientifique
2,4,6-Tribromo-1,3,5-tris(trimethylsilyl)-1,3,5,2,4,6-triazatriborinane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organoboron compounds.
Biology: Its unique structure allows for exploration in biochemical studies, particularly in understanding boron-containing compounds’ interactions with biological molecules.
Industry: Used in materials science for developing new materials with specific properties.
Mécanisme D'action
The mechanism by which 2,4,6-Tribromo-1,3,5-tris(trimethylsilyl)-1,3,5,2,4,6-triazatriborinane exerts its effects involves interactions with molecular targets through its bromine and trimethylsilyl groups. These interactions can influence various pathways, depending on the specific application. For example, in biochemical studies, it may interact with enzymes or receptors, altering their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Tribromo-2,4,6-trimethylbenzene: A precursor in the synthesis of the target compound.
Trimethylsilyl derivatives: Compounds containing trimethylsilyl groups with similar reactivity.
Organoboron compounds: Other boron-containing compounds with varying functional groups.
Propriétés
Numéro CAS |
112848-83-6 |
|---|---|
Formule moléculaire |
C9H27B3Br3N3Si3 |
Poids moléculaire |
533.7 g/mol |
Nom IUPAC |
trimethyl-[2,4,6-tribromo-3,5-bis(trimethylsilyl)-1,3,5,2,4,6-triazatriborinan-1-yl]silane |
InChI |
InChI=1S/C9H27B3Br3N3Si3/c1-19(2,3)16-10(13)17(20(4,5)6)12(15)18(11(16)14)21(7,8)9/h1-9H3 |
Clé InChI |
IBQDRQIWUARNAW-UHFFFAOYSA-N |
SMILES canonique |
B1(N(B(N(B(N1[Si](C)(C)C)Br)[Si](C)(C)C)Br)[Si](C)(C)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,7,13,16,22-Pentaoxa-1,10-diazabicyclo[8.8.7]pentacosane](/img/structure/B14295230.png)

![N-[3-(4-Chlorophenyl)-1-(naphthalen-2-yl)prop-2-en-1-ylidene]hydroxylamine](/img/structure/B14295235.png)

![N~1~,N~3~-Bis(2-aminoethyl)-2-[(4-aminophenyl)methyl]propanediamide](/img/structure/B14295242.png)
![1-[4-(2-Hydroxypropan-2-yl)phenyl]but-2-en-1-one](/img/structure/B14295256.png)








